4-(1-Chloronaphthalen-2-yl)morpholine
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Overview
Description
4-(1-Chloronaphthalen-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a 1-chloronaphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloronaphthalen-2-yl)morpholine typically involves the reaction of 1-chloronaphthalene with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 1-chloronaphthalene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloronaphthalen-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the chloronaphthalene moiety to a naphthyl group.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various substituted naphthalene derivatives .
Scientific Research Applications
4-(1-Chloronaphthalen-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloronaphthalen-2-yl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the chloronaphthalene group.
1-Chloronaphthalene: Lacks the morpholine ring but shares the chloronaphthalene moiety.
4-(1-Naphthyl)morpholine: Similar structure but without the chlorine atom.
Uniqueness
4-(1-Chloronaphthalen-2-yl)morpholine is unique due to the presence of both the morpholine ring and the chloronaphthalene group.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
4-(1-chloronaphthalen-2-yl)morpholine |
InChI |
InChI=1S/C14H14ClNO/c15-14-12-4-2-1-3-11(12)5-6-13(14)16-7-9-17-10-8-16/h1-6H,7-10H2 |
InChI Key |
IIWHBPSYCRJPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
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